molecular formula C19H19ClN4O3S2 B2727761 N-(3-chloro-4-methylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 933252-77-8

N-(3-chloro-4-methylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2727761
M. Wt: 450.96
InChI Key: SYGVEMUCNJCYLF-UHFFFAOYSA-N
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Description

Usually, the description of a compound includes its IUPAC name, common name, and structural formula. The structure can give insights into the functional groups present in the compound.



Synthesis Analysis

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Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including bond lengths, bond angles, and any stereochemistry.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other compounds. The functional groups present in the compound often determine its reactivity.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and more.


Scientific Research Applications

Chemical Synthesis and Characterization

Researchers have developed novel synthetic methodologies and characterized various chemical compounds, including those related to N-(3-chloro-4-methylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide. These studies involve the synthesis of compartmental ligands derived from acetazolamide, exploring their complexation with metals like cobalt and the subsequent structural analysis through techniques such as X-ray crystallography (Crane et al., 2004). Additionally, research on chloroacetamide herbicides and their metabolism provides insights into the chemical reactivity and potential environmental impact of related compounds (Coleman et al., 2000).

Anticancer Properties

Studies have focused on the design, synthesis, and characterization of acetamide derivatives, investigating their anticancer properties through cytotoxicity screening on various cancer cell lines. For instance, novel 2-chloro N-aryl substituted acetamide derivatives exhibited significant cytotoxicity, highlighting their potential as therapeutic agents (Vinayak et al., 2014).

Molecular Interaction and Activity

Research into the molecular structure and intermolecular interactions of N-(3-chloro-4-methylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide-related compounds has been conducted. These studies provide valuable insights into the hydrogen bonding patterns and crystal packing, which are crucial for understanding the compound's chemical behavior and potential biological activity (Boechat et al., 2011).

Environmental Impact and Metabolism

The metabolism of chloroacetamide herbicides and their interaction with liver microsomes in human and rat models have been studied, offering a perspective on the environmental and health implications of these chemicals. Such research aids in understanding the biotransformation and potential toxicological effects of related acetamide compounds (Coleman et al., 2000).

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.


Please consult with a professional chemist or a reliable database for accurate information. It’s important to handle all chemical compounds safely and responsibly.


properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S2/c1-11-4-5-13(6-15(11)20)21-18(26)9-24-8-17(27-3)16(25)7-14(24)10-28-19-23-22-12(2)29-19/h4-8H,9-10H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGVEMUCNJCYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

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